Heterocyclic compounds containing a five-membered ring with two carbon atoms and three nitrogen atoms with the molecular formula C2H3N3.
1H-1,2,3-Triazole
CAS No.: 288-35-7
Cat. No.: VC1569802
Molecular Formula: C2H3N3
Molecular Weight: 69.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 288-35-7 |
---|---|
Molecular Formula | C2H3N3 |
Molecular Weight | 69.07 g/mol |
IUPAC Name | 2H-triazole |
Standard InChI | InChI=1S/C2H3N3/c1-2-4-5-3-1/h1-2H,(H,3,4,5) |
Standard InChI Key | QWENRTYMTSOGBR-UHFFFAOYSA-N |
SMILES | C1=NNN=C1 |
Canonical SMILES | C1=NNN=C1 |
Introduction
Chemical Structure and Properties
1H-1,2,3-Triazole has the molecular formula C₂H₃N₃ and a molecular weight of 69.0653 g/mol . It belongs to the azole family of compounds and exists in a five-membered ring structure containing two carbon atoms and three sequential nitrogen atoms. In its pure form, 1H-1,2,3-Triazole appears as a clear colorless liquid .
The chemical structure features a basic aromatic heterocycle with significant tautomerism. The compound can exist in three tautomeric forms: 1H-1,2,3-triazole, 2H-1,2,3-triazole, and 4H-1,2,3-triazole, with the 2H-tautomer being the predominant form in aqueous solution .
Property | Value |
---|---|
Molecular Formula | C₂H₃N₃ |
Molecular Weight | 69.0653 g/mol |
CAS Registry Number | 288-36-8 |
Physical Appearance | Clear colorless liquid |
Alternative Names | V-triazole, Osotriazole, Pyrrodiazole, Triazacyclopentadiene |
Ion clustering studies have provided additional data on the physicochemical properties of 1H-1,2,3-Triazole. For instance, the enthalpy of reaction (ΔᵣH°) for the clustering of sodium ion with 1H-1,2,3-Triazole has been determined to be 95.8 ± 4.6 kJ/mol .
Synthesis Methods
Several methods exist for the synthesis of 1H-1,2,3-Triazole and its derivatives. The unsubstituted ring can be produced through an oxidative coupling reaction involving glyoxal, hydrazine, and sodium nitrite .
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Copper-catalyzed cycloadditions favor the formation of 1,4-disubstituted triazoles
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Ruthenium-catalyzed cycloadditions predominantly yield 1,5-disubstituted triazoles
A novel approach developed by Zhu et al. in 2018 involves a two-step sequence from a terminal alkyne to produce 4-cyano 1,5-disubstituted triazoles .
The mechanism for forming 1,2,3-triazoles can involve vinyldiazine intermediates. For instance, α,α-dichlorotosyl hydrazone can be converted to vinyldiazine through elimination of HCl. Subsequent amine addition and toluenesulfinate ion elimination produce intermediates that ultimately form 1,2,3-triazoles through deprotonation and cyclization .
Another synthetic pathway involves the formation of 1-tosyl-2-vinyldiazene via N-tosylhydrazone oxidation, followed by an aza-Michael addition with aniline. The resulting intermediate undergoes Cu/I-catalyzed cyclization to form a N-N bond, leading to 1,2,3-triazole derivatives after aromatization .
Tautomerism and Structural Dynamics
1H-1,2,3-Triazole exhibits significant tautomerism, with three possible tautomeric forms:
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1H-1,2,3-triazole
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2H-1,2,3-triazole
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4H-1,2,3-triazole
Among these, the 2H-1,2,3-triazole tautomer predominates in aqueous solution . This tautomerism plays a crucial role in the compound's reactivity and applications, particularly in proton-transfer mechanisms.
The triazole ring effectively promotes proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . This property is particularly valuable in material science applications, especially in the development of advanced membrane technologies.
Certain triazoles can undergo ring-chain tautomerism, making them relatively easy to cleave. One manifestation of this property is found in the Dimroth rearrangement , which has important implications for the synthetic utility of these compounds.
Applications in Medicinal Chemistry
1H-1,2,3-Triazole has emerged as a valuable scaffold in medicinal chemistry, functioning as a bioisostere for imidazoles and various carboxylic acid derivatives . This property allows triazoles to mimic the spatial and electronic properties of these functional groups while potentially offering improved pharmacological profiles.
The compound serves as an industrial building block for more complex chemicals, including pharmaceutical drugs such as mubritinib and tazobactam . These medications exemplify the practical application of triazole chemistry in addressing various medical conditions.
Recent studies have highlighted the potential of 1H-1,2,3-triazole derivatives as selective c-Met inhibitors. One notable example is PF-04217903, a 1,2,3-triazolo[4,5-b]pyrazine that demonstrated potent inhibition (IC₅₀ = 0.005 μM) and selectivity against over 200 c-Met kinases . This compound was selected as a preclinical candidate for cancer treatment due to its exceptional potency.
Additionally, 1H-1,2,3-triazolo[4,5-b]pyrazines have been explored for their potential antiviral efficacy against SARS-CoV-2, further expanding the therapeutic potential of these compounds .
Biological Activities
1H-1,2,3-Triazole and its derivatives exhibit an extensive range of biological properties, making them valuable candidates for pharmaceutical development. The documented biological activities include:
Biological Activity | References |
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Antimicrobial | |
Anticancer | |
Anti-tubercular | |
Anti-HIV | |
Antimalarial | |
Antibacterial | |
Antifungal | |
Antiviral | |
Anti-diabetic | |
Anti-inflammatory | |
Analgesic |
Recent studies on metronidazole derivatives containing 1H-1,2,3-triazole moieties have demonstrated excellent antimicrobial activity. Specifically, compounds identified as 5b, 5c, 5e, 7b, and 7e displayed potent antimicrobial effects against both fungal and bacterial pathogens, surpassing the activity of the parent compound metronidazole .
Industrial and Material Science Applications
Beyond its pharmaceutical relevance, 1H-1,2,3-Triazole finds applications in various industrial sectors:
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Dyes and pigments production
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Photographic materials manufacturing
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Development of photostabilizers
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Agrochemical formulations
In material science, the compound effectively promotes proton conduction in polymer electrolyte membranes through an intermolecular proton-transfer mechanism . This property is valuable for developing advanced materials with enhanced conductivity properties.
Recent Research Developments
Recent advances in 1H-1,2,3-triazole research include the development of novel analogs with superior carbonic anhydrase inhibitory activities. Studies have demonstrated that 1H-1,2,3-triazole ring-containing heterocycles exhibit excellent carbonic anhydrase inhibition properties .
A series of 1H-1,2,3-triazole analogs evaluated against bovine carbonic anhydrase-II enzyme showed potent to significant activities with IC₅₀ values ranging from 13.8 to 35.7 μM. Compounds 7b (13.8 ± 0.63 μM) and 9e (18.1 ± 1.31 μM) demonstrated particularly potent activities, comparable to the standard acetazolamide (18.2 ± 0.23 μM) .
Compound | IC₅₀ Value (μM) |
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7b | 13.8 ± 0.63 |
9e | 18.1 ± 1.31 |
Acetazolamide (standard) | 18.2 ± 0.23 |
9d | 20.7 ± 1.13 |
9c | 21.5 ± 0.21 |
9b | 25.1 ± 1.04 |
9f | 26.6 ± 0.80 |
9h | 32.3 ± 0.77 |
9j | 35.7 ± 0.57 |
Additionally, researchers have developed convenient synthetic routes for 1-aryl-1H-1,2,3-triazoles through one-pot cascade reactions of alkynes with aliphatic azides and allenic ketones . These methodological advances facilitate the efficient production of triazole derivatives for various applications.
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